molecular formula C15H12ClNS B12641140 4-((2-Chlorobenzyl)-amino)-thianaphthene CAS No. 35877-26-0

4-((2-Chlorobenzyl)-amino)-thianaphthene

Cat. No.: B12641140
CAS No.: 35877-26-0
M. Wt: 273.8 g/mol
InChI Key: JSTAYLCOFWAWAL-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)-amino)-thianaphthene is an organic compound that features a thianaphthene ring substituted with a 2-chlorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)-amino)-thianaphthene typically involves the reaction of thianaphthene with 2-chlorobenzylamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)-amino)-thianaphthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other

Properties

CAS No.

35877-26-0

Molecular Formula

C15H12ClNS

Molecular Weight

273.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-benzothiophen-4-amine

InChI

InChI=1S/C15H12ClNS/c16-13-5-2-1-4-11(13)10-17-14-6-3-7-15-12(14)8-9-18-15/h1-9,17H,10H2

InChI Key

JSTAYLCOFWAWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C3C=CSC3=CC=C2)Cl

Origin of Product

United States

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